molecular formula C16H15Br2N5S B6078045 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine;dihydrobromide

4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine;dihydrobromide

Cat. No.: B6078045
M. Wt: 469.2 g/mol
InChI Key: JSETUZIZIVLUKS-UHFFFAOYSA-N
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Description

4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine;dihydrobromide is a complex organic compound that belongs to the class of imidazopyridines. These compounds are characterized by an imidazole ring fused to a pyridine ring, and they are known for their diverse biological activities and applications in medicinal chemistry .

Properties

IUPAC Name

4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5S.2BrH/c1-11-15(21-9-5-3-7-14(21)18-11)12-10-22-16(19-12)20-13-6-2-4-8-17-13;;/h2-10H,1H3,(H,17,19,20);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSETUZIZIVLUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=CSC(=N3)NC4=CC=CC=N4.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Br2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the halogenation of 2-methylimidazo[1,2-a]pyridine, followed by nucleophilic substitution reactions to introduce the thiazole and pyridine moieties . The reaction conditions often include the use of organic solvents like chloroform and methanol, and reagents such as bromine and sodium methoxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, sodium methoxide, hydrogen peroxide, and potassium permanganate. The reactions are typically carried out under controlled temperatures and in the presence of organic solvents like chloroform and methanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation reactions can produce 3-halo-2-methylimidazo[1,2-a]pyridine derivatives, while nucleophilic substitution can introduce various functional groups at the imidazole and pyridine rings .

Mechanism of Action

The mechanism of action of 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain bacteria by interfering with their DNA replication processes . The compound’s structure allows it to bind to bacterial enzymes, thereby inhibiting their activity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine is unique due to its combination of imidazole, pyridine, and thiazole rings, which confer a broad spectrum of biological activities. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound in various fields of research .

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